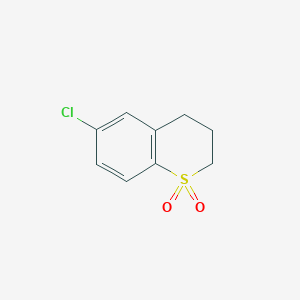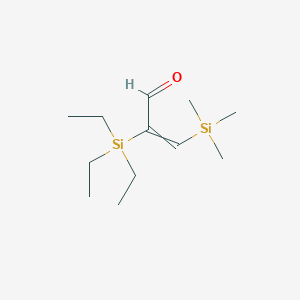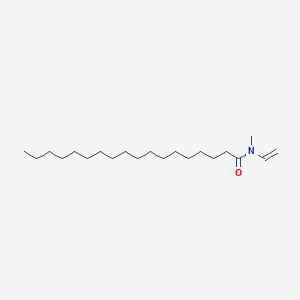
(Z)-2-cyano-3-(2-hydroxynaphthalen-1-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-cyano-3-(2-hydroxynaphthalen-1-yl)prop-2-enamide is an organic compound that belongs to the class of amides It features a cyano group and a hydroxynaphthyl group attached to a propenamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(2-hydroxynaphthalen-1-yl)prop-2-enamide typically involves the reaction of 2-hydroxynaphthalene-1-carbaldehyde with cyanoacetamide under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-cyano-3-(2-hydroxynaphthalen-1-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 2-cyano-3-(2-oxonaphthalen-1-yl)prop-2-enamide.
Reduction: Formation of 2-amino-3-(2-hydroxynaphthalen-1-yl)prop-2-enamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2-cyano-3-(2-hydroxynaphthalen-1-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features make it a potential candidate for developing enzyme inhibitors, which are valuable tools in biochemical studies.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for drug development. Its ability to interact with biological targets makes it a promising candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with tailored functionalities, such as improved thermal stability or enhanced mechanical properties.
Mécanisme D'action
The mechanism of action of (Z)-2-cyano-3-(2-hydroxynaphthalen-1-yl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-cyano-3-(2-hydroxyphenyl)prop-2-enamide: Similar structure but with a phenyl group instead of a naphthyl group.
2-cyano-3-(2-hydroxybenzyl)prop-2-enamide: Similar structure but with a benzyl group instead of a naphthyl group.
2-cyano-3-(2-hydroxyphenethyl)prop-2-enamide: Similar structure but with a phenethyl group instead of a naphthyl group.
Uniqueness
(Z)-2-cyano-3-(2-hydroxynaphthalen-1-yl)prop-2-enamide is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties
Propriétés
Numéro CAS |
92060-60-1 |
|---|---|
Formule moléculaire |
C14H10N2O2 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
(Z)-2-cyano-3-(2-hydroxynaphthalen-1-yl)prop-2-enamide |
InChI |
InChI=1S/C14H10N2O2/c15-8-10(14(16)18)7-12-11-4-2-1-3-9(11)5-6-13(12)17/h1-7,17H,(H2,16,18)/b10-7- |
Clé InChI |
ZNLRJSIYWYCZBD-YFHOEESVSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC(=C2/C=C(/C#N)\C(=O)N)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C=C(C#N)C(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



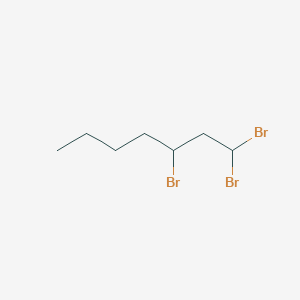
![N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine](/img/structure/B14348810.png)

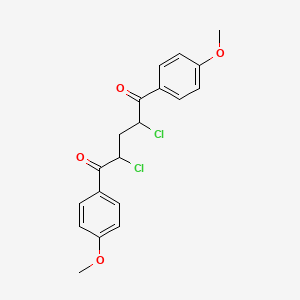
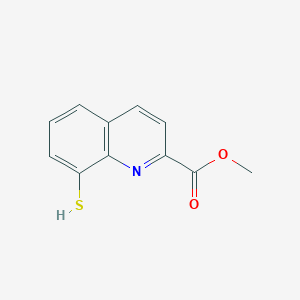

![7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine](/img/structure/B14348846.png)

